molecular formula C11H10N2O2S B3136571 1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione CAS No. 41994-30-3

1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione

Cat. No. B3136571
CAS RN: 41994-30-3
M. Wt: 234.28 g/mol
InChI Key: VFVDTMRBNJACAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione” is a complex organic molecule. It seems to be related to the class of compounds known as thienotriazolodiazepines . Thienotriazolodiazepines are heterocyclic compounds containing a diazepine ring fused to thiophene and triazole rings . They form the central core of several pharmaceutical drugs .

Scientific Research Applications

Synthesis and Structural Innovation

A study demonstrated the synthesis of new polycyclic systems incorporating the 1,4-benzodiazepine and isoindolinone fragments through dehydration processes. This work highlighted the creation of a novel fused pentacyclic system, suggesting a pathway for developing structurally unique chemical entities (Ukhin et al., 2011).

Scaffold Development for Bioactive Molecules

Research on unsymmetrically-substituted 5,12-dihydrodibenzo[b,f][1,4]diazocine-6,11-diones explored their use as scaffolds for bioactive molecule design. This study provided insights into the structural diversity and potential applications of these molecules in drug development (Bieszczad et al., 2020).

Exploration of Novel Heterocyclic Scaffolds

Another investigation focused on the synthesis of new derivatives and ring systems of annulated pyrrolobenzo[1,4]diazepines, exploring 6:7:5:5, 6:7:5:6, and 6:5:7:7 ring systems. The research contributed to the understanding of CH-acidity and its application in various chemical reactions, paving the way for innovative heterocyclic compound development (Schmidt et al., 2008).

ACE Inhibitor Development

A study on the design, synthesis, and evaluation of novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues as potent angiotensin converting enzyme (ACE) inhibitors showcased the potential of these compounds in therapeutic applications. This research highlighted the effectiveness of one compound as a non-carboxylic acid ACE inhibitor with minimal toxicity (Addla et al., 2013).

Corrosion Inhibition

Benzodiazepine derivatives were synthesized and evaluated as corrosion inhibitors for mild steel in acidic media. This work not only confirmed the effectiveness of these compounds as corrosion inhibitors but also demonstrated the potential for benzodiazepine derivatives in industrial applications beyond pharmaceuticals (Laabaissi et al., 2021).

properties

IUPAC Name

1,3,3a,5-tetrahydro-[1,3]thiazolo[4,3-c][1,4]benzodiazepine-4,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-10-9-5-16-6-13(9)11(15)7-3-1-2-4-8(7)12-10/h1-4,9H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVDTMRBNJACAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NC3=CC=CC=C3C(=O)N2CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione
Reactant of Route 2
1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione
Reactant of Route 3
1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione
Reactant of Route 4
1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione
Reactant of Route 5
1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione
Reactant of Route 6
1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.